An In-depth Technical Guide to the Chemical Properties and Biological Activity of Disodium 4,4'-diisothiocyanato-2,2'-stilbenedisulfonate, (E)-
An In-depth Technical Guide to the Chemical Properties and Biological Activity of Disodium 4,4'-diisothiocyanato-2,2'-stilbenedisulfonate, (E)-
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disodium 4,4'-diisothiocyanato-2,2'-stilbenedisulfonate, in its (E)- isomeric form, commonly known as DIDS, is a potent and widely utilized chemical probe in cell biology and physiology. Its primary mechanism of action involves the irreversible inhibition of anion exchange across the cell membrane, making it an invaluable tool for studying the function of anion transport proteins, particularly the Band 3 protein (anion exchanger 1 or AE1) in erythrocytes. This technical guide provides a comprehensive overview of the chemical properties of (E)-DIDS, detailed experimental protocols for its characterization and use, and a visualization of its interaction with its primary biological target.
Chemical and Physical Properties
(E)-Disodium 4,4'-diisothiocyanato-2,2'-stilbenedisulfonate is a stilbene derivative characterized by the presence of two isothiocyanate (-N=C=S) and two sulfonate (-SO₃⁻) groups attached to the stilbene backbone. The disodium salt form confers water solubility to the molecule.
General Properties
| Property | Value | Reference |
| Chemical Formula | C₁₆H₈N₂Na₂O₆S₄ | [1] |
| Molecular Weight | 498.48 g/mol | [1] |
| Appearance | Solid | [1] |
| Color | Yellowish | [2] |
| Purity | ≥80% to 98% (analytical method dependent) | [1][3] |
| Stereochemistry | (E)-isomer | [4] |
Solubility
| Solvent | Solubility | Notes | Reference |
| Water | Soluble | The disodium salt form enhances aqueous solubility. | |
| 0.1 M Potassium Bicarbonate | 50 mg/mL | May require gentle heating for complete dissolution. | [2] |
| DMSO | Soluble |
Stability and Storage
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Storage Temperature: 2-8°C
-
Stability: The isothiocyanate groups are susceptible to hydrolysis in aqueous solutions. Therefore, stock solutions in aqueous buffers should be prepared fresh. Long-term storage of aqueous solutions is not recommended.
Experimental Protocols
Synthesis of Disodium 4,4'-diisothiocyanato-2,2'-stilbenedisulfonate, (E)-
The synthesis of DIDS typically starts from 4,4'-diamino-2,2'-stilbenedisulfonic acid.
Protocol:
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Dissolution: Dissolve 4,4'-diamino-2,2'-stilbenedisulfonic acid in an aqueous solution of sodium carbonate.
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Reaction with Thiophosgene: Cool the solution in an ice bath and slowly add a solution of thiophosgene in a suitable organic solvent (e.g., chloroform or carbon tetrachloride) with vigorous stirring. The reaction is highly exothermic and releases toxic hydrogen chloride gas, so it must be performed in a well-ventilated fume hood with appropriate safety precautions.
-
pH Control: Maintain the pH of the aqueous phase between 8 and 9 by the dropwise addition of a sodium carbonate solution. This is crucial for the reaction to proceed and to neutralize the HCl produced.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, separate the organic layer. The aqueous layer contains the disodium salt of DIDS.
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Purification: The product can be precipitated from the aqueous solution by the addition of sodium chloride (salting out). The precipitate is then collected by filtration, washed with a saturated sodium chloride solution, and then with a small amount of cold water.
-
Drying: Dry the purified product under vacuum.
Characterization Protocols
Method:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile in water or an aqueous buffer (e.g., phosphate buffer, pH 7.0). A typical gradient might be from 10% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of approximately 340 nm.
-
Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition.
-
Analysis: Inject the sample and analyze the chromatogram for the presence of impurities. The purity is determined by the relative area of the main peak.
Method:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk.
-
Analysis: Record the FT-IR spectrum in the range of 4000-400 cm⁻¹.
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Expected Absorptions:
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-N=C=S (Isothiocyanate): A strong, characteristic absorption band in the region of 2140-1990 cm⁻¹.
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S=O (Sulfonate): Strong absorption bands around 1200-1150 cm⁻¹ and 1050-1000 cm⁻¹.
-
C=C (Stilbene): A stretching vibration around 1600 cm⁻¹.
-
Aromatic C-H: Stretching vibrations above 3000 cm⁻¹.
-
Method:
-
Solvent: Deuterated water (D₂O) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Analysis: Record ¹H and ¹³C NMR spectra.
-
Expected ¹H NMR Signals (in D₂O):
-
Aromatic protons will appear as a complex pattern of doublets and triplets in the range of 7.0-8.0 ppm.
-
The vinylic protons of the stilbene double bond will appear as a singlet or two doublets (depending on symmetry) around 7.5 ppm.
-
-
Expected ¹³C NMR Signals (in D₂O):
-
Aromatic and vinylic carbons will appear in the range of 120-150 ppm.
-
The carbon of the isothiocyanate group (-N=C=S) will appear as a distinct signal in the range of 130-140 ppm.
-
Biological Activity and Experimental Protocols
Inhibition of Anion Exchange in Erythrocytes
DIDS is a specific and irreversible inhibitor of the Band 3 protein, the primary anion exchanger in red blood cells. This inhibition is crucial for studying chloride-bicarbonate exchange, a key process in CO₂ transport and blood pH regulation.
Objective: To measure the inhibition of chloride-bicarbonate exchange in human erythrocytes by DIDS.
Materials:
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Freshly drawn human blood with anticoagulant (e.g., heparin or EDTA).
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Phosphate-buffered saline (PBS), pH 7.4.
-
DIDS stock solution in DMSO or PBS.
-
Radioactive ³⁶Cl⁻ or a pH-sensitive fluorescent dye (e.g., BCECF).
-
Chloride-free buffer (e.g., substituting chloride with gluconate).
-
Bicarbonate-containing buffer.
-
Centrifuge.
-
Scintillation counter or fluorescence plate reader.
Protocol:
-
Erythrocyte Preparation:
-
Centrifuge the whole blood to pellet the red blood cells (RBCs).
-
Remove the plasma and buffy coat.
-
Wash the RBCs three times with cold PBS.
-
Resuspend the washed RBCs to a desired hematocrit (e.g., 10%) in PBS.
-
-
DIDS Incubation:
-
Aliquot the RBC suspension into different tubes.
-
Add varying concentrations of DIDS to the tubes (e.g., 0, 1, 5, 10, 20 µM).
-
Incubate at a specific temperature (e.g., 37°C) for a set time (e.g., 30 minutes) to allow for covalent binding.
-
-
Anion Exchange Measurement (using ³⁶Cl⁻):
-
Load the DIDS-treated and control RBCs with ³⁶Cl⁻ by incubating them in a buffer containing the radioisotope.
-
Wash the cells to remove extracellular ³⁶Cl⁻.
-
Initiate the anion exchange by resuspending the loaded cells in a chloride-free, bicarbonate-containing buffer.
-
At various time points, take aliquots of the cell suspension and pellet the cells by centrifugation.
-
Measure the radioactivity in the supernatant, which represents the efflux of ³⁶Cl⁻.
-
Calculate the rate of chloride efflux for each DIDS concentration.
-
-
Data Analysis:
-
Plot the rate of anion exchange as a function of the DIDS concentration.
-
Determine the IC₅₀ value, which is the concentration of DIDS that causes 50% inhibition of anion exchange.
-
Signaling Pathway and Interaction Mechanism
The primary "signaling" role of DIDS is as an inhibitor, blocking the normal physiological pathway of anion exchange. The interaction with Band 3 protein is a multi-step process.
Mechanism of Inhibition:
-
Reversible Binding: DIDS initially binds reversibly to a site on the outward-facing conformation of the Band 3 protein. This binding is competitive with substrate anions like chloride and bicarbonate.
-
Covalent Modification: Following the initial binding, one of the isothiocyanate groups of DIDS forms a covalent thiourea linkage with a specific lysine residue (Lys-539) on the extracellular domain of the Band 3 protein.
-
Irreversible Inhibition: This covalent modification locks the transporter in an outward-facing conformation, thereby irreversibly inhibiting its transport function.
Caption: Experimental workflow for determining the inhibitory effect of DIDS on anion exchange in erythrocytes.
Caption: Mechanism of anion transport inhibition by DIDS through interaction with the Band 3 protein.
Conclusion
Disodium 4,4'-diisothiocyanato-2,2'-stilbenedisulfonate, (E)- (DIDS) remains a cornerstone tool for the study of anion transport processes in biological systems. Its well-characterized chemical properties and specific mechanism of action allow for precise experimental design and interpretation. The protocols and diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals aiming to utilize DIDS in their studies of ion channels and transporters, as well as for those interested in the fundamental chemical characteristics of this important biological probe. Careful consideration of its reactivity and stability is essential for obtaining reliable and reproducible experimental results.
References
- 1. GSRS [precision.fda.gov]
- 2. 207233-90-7 CAS MSDS (4 4'-DIISOTHIOCYANATO-2 2'-STILBENEDISU&) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Kinetic mechanism of DIDS binding to band 3 (AE1) in human erythrocyte membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imaging of the diffusion of single band 3 molecules on normal and mutant erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
